- A study of the synthesis of benzo[d]thiazolone-6-carboxylic acidJiefangjun Yaoxue Xuebao, 2011, 27(3), 197-198,
Cas no 93-85-6 (2-amino-1,3-benzothiazole-6-carboxylic acid)

93-85-6 structure
Nome del prodotto:2-amino-1,3-benzothiazole-6-carboxylic acid
2-amino-1,3-benzothiazole-6-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Aminobenzo[d]thiazole-6-carboxylic acid
- 2-Amino-1,3-benzothiazole-6-carboxylic acid
- 2-Amino-benzothiazole-6-carboxylic acidhydrochloride
- 2-AMINO-1,3-BENZOTHIAZOLE-6-CARBOXYLIC ACID HYDROCHLORIDE
- 2-Amino-6-benzothiazolecarboxylic acid
- 2-AMINO-BENZOTHIAZOLE-6-CARBOXYLIC ACID
- 2-Aminobenzothiazole-6-carboxylic acid
- 6-Benzothiazolecarboxylic acid, 2-amino-
- ZEAKWWWXCZMODH-UHFFFAOYSA-N
- NSC39119
- zlchem 188
- Oprea1_320657
- Oprea1_294753
- CBDivE_005564
- KSC487A1L
- 2-Amino-6-carboxybenzothiazole
- ZLB0179
- E
- 2-Amino-6-benzothiazolecarboxylic acid (ACI)
- NSC 39119
- NSC-39119
- EU-0000300
- HMS1675M08
- STK199422
- SR-01000390791-1
- BA-0937
- DTXSID4059093
- CS-W019497
- 2-aminobenzo[d]thiazole-6-carboxylicacid
- 6-benzothiazolecarboxylic acid, 2-amino-;2-amino-1,3-benzothiazole-6-carboxylic acid;
- VU0052197-2
- BCP26735
- AG-205/01887016
- NS00039690
- DB-346648
- AKOS000112076
- EINECS 202-283-8
- AC-22974
- F3267-0001
- SR-01000390791
- 2-amino benzothiazole-6-carboxylic acid
- DB-011967
- SY017790
- SCHEMBL211024
- BBL008024
- 2-aminobenzothiazole-6-carboxylicacid
- CHEMBL394974
- MFCD00054180
- 93-85-6
- BDBM50371222
- ALBB-005234
- J-508024
- EN300-35251
- 2-amino-1,3-benzothiazole-6-carboxylic acid
-
- MDL: MFCD00054180
- Inchi: 1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
- Chiave InChI: ZEAKWWWXCZMODH-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=C2C(N=C(N)S2)=CC=1)O
Proprietà calcolate
- Massa esatta: 194.014999g/mol
- Carica superficiale: 0
- XLogP3: 1.8
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta legami ruotabili: 1
- Massa monoisotopica: 194.014999g/mol
- Massa monoisotopica: 194.014999g/mol
- Superficie polare topologica: 104Ų
- Conta atomi pesanti: 13
- Complessità: 224
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Carica superficiale: 0
- Conta Tautomer: 4
Proprietà sperimentali
- Densità: 1.604
- Punto di fusione: 265 ºC (dec.)
- Punto di ebollizione: 466.6°C at 760 mmHg
- Punto di infiammabilità: 236℃
- PSA: 104.45000
- LogP: 2.15790
2-amino-1,3-benzothiazole-6-carboxylic acid Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26-37
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- TSCA:Yes
- Condizioni di conservazione:Keep in dark place,Sealed in dry,2-8°C
2-amino-1,3-benzothiazole-6-carboxylic acid Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-amino-1,3-benzothiazole-6-carboxylic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066181-100g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 98% | 100g |
¥2112.00 | 2024-04-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027026-5g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 95% | 5g |
845.0CNY | 2021-07-07 | |
Cooke Chemical | A1095212-1G |
2-Aminobenzothiazole-6-carboxylic acid |
93-85-6 | 98% | 1g |
RMB 62.40 | 2025-02-20 | |
Chemenu | CM115848-10g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 10g |
$64 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066181-10g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 98% | 10g |
¥195.00 | 2024-04-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-5g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 5g |
¥78.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-1g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 1g |
¥19.0 | 2023-09-08 | |
Apollo Scientific | OR15130-25g |
2-Amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 25g |
£135.00 | 2023-09-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-20g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 20g |
¥662.0 | 2023-09-01 | |
Enamine | EN003-7268-25g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 93% | 25g |
$159.0 | 2023-09-03 |
2-amino-1,3-benzothiazole-6-carboxylic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 100 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Riferimento
- Synthesis and anti-microbial activity of some new 2-Amino substituted benzothiazole derivativesJournal of Pharmacy Research, 2009, 2(9), 1383-1384,
Metodo di produzione 3
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Ammonium hydroxide , Iron chloride (FeCl3) , Ferrous chloride Solvents: Water ; 6 h, 80 °C
Riferimento
- Preparation and Characterization of a Novel Magnetic Nano Catalyst for Synthesis and Antibacterial Activities of Novel Furan-2(5H)-Ones DerivativesPolycyclic Aromatic Compounds, 2022, 42(7), 4255-4269,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Benzyltrimethylammonium dichloroiodate Solvents: Dimethyl sulfoxide , Water ; 1 h, 70 °C; 70 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2OTetrahedron Letters, 2021, 83,,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ; 1 h, < 10 °C; 30 min, reflux
Riferimento
- Synthesis, characterization and analgesic activity of some novel substituted 2-amino benzothiazole derivativesWorld Journal of Pharmacy and Pharmaceutical Sciences, 2015, 4(5), 1815-1821,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux
Riferimento
- Synthesis, characterization and pharmacological studies of biologically active benzothiazole derivativesWorld Journal of Pharmaceutical Research, 2014, 3, 1165-1173,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 4 h, rt
Riferimento
- Phenylimidazole derivatives as new inhibitors of bacterial enoyl-ACP reductase FabKBioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4982-4986,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Acetic acid ; 50 min, rt
1.2 Reagents: Bromine ; 0 °C; 24 h, rt
1.3 Solvents: Water ; 1.5 h, 70 - 80 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 6
1.2 Reagents: Bromine ; 0 °C; 24 h, rt
1.3 Solvents: Water ; 1.5 h, 70 - 80 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 6
Riferimento
- Development highly water-soluble fluorescent dyes with preferred binding activities to biomolecules and spectrophotometric properties, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Iodate(1-), dichloro-, sodium Solvents: Dimethyl sulfoxide , Water ; 5 min, rt; rt → 70 °C; 10 h, 70 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- A novel system for the synthesis of 2-aminobenzothiazoles using sodium dichloroiodateSynlett, 2012, 23(15), 2219-2222,
Metodo di produzione 11
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
Riferimento
- Chrysin-benzothiazole conjugates as antioxidant and anticancer agentsBioorganic & Medicinal Chemistry Letters, 2015, 25(23), 5561-5565,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C
Riferimento
- Preparation of novel piperazine derivatives as dopamine D3 receptor ligands, United States, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Acetic acid , Bromine ; 3 h, 0 - 10 °C
Riferimento
- Design and synthesis of Quinazolinone, Benzothiazole derivatives bearing guanidinopropanoic acid moiety and their Schiff bases as cytotoxic and antimicrobial agentsArabian Journal of Chemistry, 2016, 9,,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 30 min, < 10 °C
1.2 Solvents: Water
1.2 Solvents: Water
Riferimento
- Synthesis, characterization and evaluation for antifungal activity of substituted (diaryl)imidazo[2,1-b]benzothiazolesJournal of Pharmacy Research (Gurgaon, 2013, 7(1), 39-46,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Acetic acid , Bromine Solvents: Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Riferimento
- Synthesis and preliminary in-vitro cytotoxic activity of novel substituted diaryl-imidazo [2,1,b]-benzothiazole derivativesLetters in Drug Design & Discovery, 2011, 8(8), 717-724,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 24 h, rt
Riferimento
- Preparation of N-(2-amino and 2-hydroxy)phenyl carboxamides as inhibitors of histone deacetylase, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 30 min, 5 - 10 °C; 10 °C → rt; 30 min, rt; rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt
Riferimento
- Salts of 6-carboxy-3-methylbenzothiazolone hydrazone hydrate in colorimetric determination of hydrogen peroxide, United States, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Riferimento
- Synthesis and screening of some new 2-amino substituted-benzothiazole derivatives for antifungal activityDrug Invention Today, 2009, 1(1), 32-34,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C
Riferimento
- Preparation of piperazine derivatives as dopamine d3 receptor ligands, World Intellectual Property Organization, , ,
2-amino-1,3-benzothiazole-6-carboxylic acid Raw materials
- sunbrella
- Potassium thiocyanate
- Thiocyanate
- 4-Amino-3-thiocyanatobenzonitrile
- 4-Thioureidobenzoic acid
- Potassium cyanate
- Ammonium thiocyanate
- 2-amino-1,3-benzothiazole-6-carboxylic acid
- 3-Aminobenzoic acid
- Methyl 2-amino-1,3-benzothiazole-6-carboxylate
2-amino-1,3-benzothiazole-6-carboxylic acid Preparation Products
2-amino-1,3-benzothiazole-6-carboxylic acid Letteratura correlata
-
Shyamal Das,Debasish Saha,Chanchal Bhaumik,Supriya Dutta,Sujoy Baitalik Dalton Trans. 2010 39 4162
-
Fiorenzo Zordan,Guillermo Mínguez Espallargas,Lee Brammer CrystEngComm 2006 8 425
-
Mingtai Sun,Tieqi Xu,Wei Gao,Yang Liu,Qiaolin Wu,Ying Mu,Ling Ye Dalton Trans. 2011 40 10184
-
Kristin Kowolik,Maheswaran Shanmugam,Thomas W. Myers,Chelsea D. Cates,Louise A. Berben Dalton Trans. 2012 41 7969
-
Gunter Heymann,Elisabeth Selb,Michaela Kogler,Thomas G?tsch,Eva-Maria K?ck,Simon Penner,Martina Tribus,Oliver Janka Dalton Trans. 2017 46 12663
93-85-6 (2-amino-1,3-benzothiazole-6-carboxylic acid) Prodotti correlati
- 348-40-3(6-fluorobenzo[d]thiazol-2-amine)
- 2536-91-6(6-methyl-1,3-benzothiazol-2-amine)
- 1477-42-5(4-methyl-1,3-benzothiazol-2-amine)
- 136-95-8(Benzo[d]thiazol-2-amine)
- 777-12-8(6-(Trifluoromethyl)benzo[d]thiazol-2-amine)
- 101084-95-1(2-Amino-1,3-benzothiazole-5-carboxylic Acid)
- 50850-93-6(Ethyl 2-amino-1,3-benzothiazole-6-carboxylate)
- 615-21-4(1,3-benzothiazol-2-ylhydrazine)
- 95-26-1(2,5-Dimethylbenzothiazole)
- 93-85-6(2-amino-1,3-benzothiazole-6-carboxylic acid)
Fornitori consigliati
atkchemica
(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid

Purezza:99%
Quantità:100g
Prezzo ($):266.0